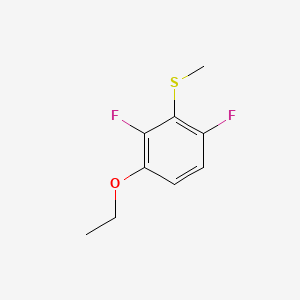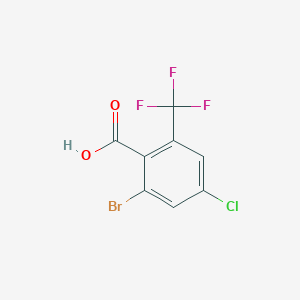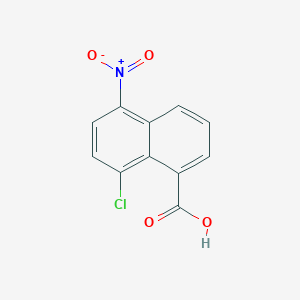
(S)-1-(4-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride is a chemical compound with a molecular formula of C8H14Cl2N2O It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxypyridine.
Amine Introduction:
Chirality Induction: The (S)-enantiomer is obtained using chiral catalysts or chiral starting materials to ensure the desired stereochemistry.
Salt Formation: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the compound.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation Products: N-oxides of the pyridine ring.
Reduction Products: Various amine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Aplicaciones Científicas De Investigación
(S)-1-(4-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxypyridine: The parent compound without the amine group.
2-Amino-4-methoxypyridine: A similar compound with an amino group at the 2-position.
4-Methoxypyridin-2-amine: Another derivative with a different substitution pattern.
Uniqueness
(S)-1-(4-Methoxypyridin-2-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of both the methoxy and amine groups. This combination of features makes it particularly valuable for certain applications in research and industry.
Propiedades
Fórmula molecular |
C8H14Cl2N2O |
|---|---|
Peso molecular |
225.11 g/mol |
Nombre IUPAC |
(1S)-1-(4-methoxypyridin-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-6(9)8-5-7(11-2)3-4-10-8;;/h3-6H,9H2,1-2H3;2*1H/t6-;;/m0../s1 |
Clave InChI |
BDGSTIQXOIFPFW-ILKKLZGPSA-N |
SMILES isomérico |
C[C@@H](C1=NC=CC(=C1)OC)N.Cl.Cl |
SMILES canónico |
CC(C1=NC=CC(=C1)OC)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


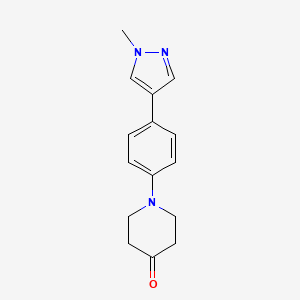
![1H,4H,6H,7H-Pyrano[4,3-B]pyrrole](/img/structure/B14026659.png)
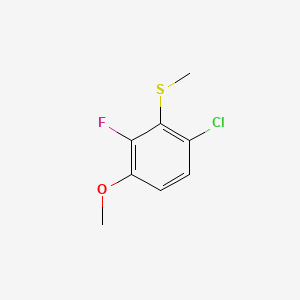



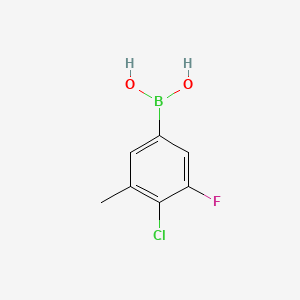

![Rac-(1R,5R,6R)-2-(tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-5-carboxylic acid](/img/structure/B14026700.png)
